

5-Isopropyl-2-propoxybenzaldehyde: Technical Profile & Application Guide[1]

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Compound of Interest

Compound Name:	5-Isopropyl-2-propoxybenzaldehyde
CAS No.:	883538-79-2
Cat. No.:	B1395148

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Executive Summary

5-Isopropyl-2-propoxybenzaldehyde (CAS: 883538-79-2) is a functionalized aromatic aldehyde serving as a critical intermediate in the synthesis of bioactive Schiff bases, liquid crystalline materials, and pharmaceutical scaffolds.[1][2][3] Structurally derived from the alkylation of 5-isopropylsalicylaldehyde, this compound combines a lipophilic isopropyl moiety with a reactive formyl group and an ether linkage, offering unique steric and electronic properties for downstream derivatization.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support high-precision research and development workflows.[1]

Chemical Identity & Structural Analysis[4][5]

Nomenclature & Identification[1][5][6]

- IUPAC Name: **5-Isopropyl-2-propoxybenzaldehyde**[1][2]
- CAS Registry Number: 883538-79-2[1][2][3][4]

- Molecular Formula: C₁₃H₁₈O₂[1]
- Molecular Weight: 206.28 g/mol [1]
- SMILES: CC(C)C1=CC(=C(C=C1)OCCC)C=O
- Structural Class: Alkoxybenzaldehyde; Thymol derivative.[1]

Structural Features

The molecule features a trisubstituted benzene ring with three key functional zones:

- C-1 Formyl Group (-CHO): The primary site for nucleophilic addition and condensation reactions (e.g., Schiff base formation).[1]
- C-2 Propoxy Group (-OCH₂CH₂CH₃): An electron-donating ether substituent that increases lipophilicity (LogP) and blocks the phenolic position, preventing quinone formation while influencing the electronic density of the ring via the mesomeric effect (+M).[1]
- C-5 Isopropyl Group (-CH(CH₃)₂): A bulky, lipophilic alkyl group that provides steric bulk and enhances interaction with hydrophobic pockets in biological targets.[1]

Physicochemical Properties[1][8][9][10]

Property	Value (Experimental/Predicted)	Significance in R&D
Physical State	Pale yellow to colorless liquid	Ease of handling in liquid-phase synthesis.[1]
Boiling Point	~280–290°C (at 760 mmHg)	High thermal stability for elevated temperature reactions.[1]
Density	~1.02 g/cm ³	Standard density for organic extraction protocols.[1]
LogP (Octanol/Water)	3.8 ± 0.4 (Predicted)	High lipophilicity; suitable for CNS-active drug design or membrane-permeable probes. [1]
Refractive Index	1.520	Optical characterization standard.[1]
Solubility	Soluble in DCM, EtOH, DMSO; Insoluble in H ₂ O	Requires organic co-solvents for biological assays.[1]

Synthesis & Manufacturing Protocols

The synthesis of **5-Isopropyl-2-propoxybenzaldehyde** typically proceeds via the O-alkylation of 5-isopropylsalicylaldehyde.[1] This pathway ensures regioselectivity and high yield.[1]

Core Synthesis Pathway (Williamson Ether Synthesis)

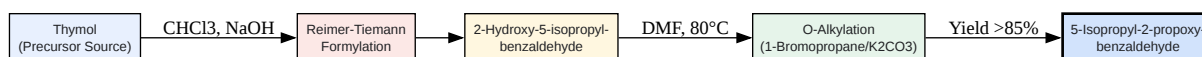
Precursor: 2-Hydroxy-5-isopropylbenzaldehyde (CAS 68591-07-1).[1] Reagent: 1-Bromopropane or 1-Iodopropane.[1] Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).[1] Solvent: DMF or Acetonitrile.[1]

Protocol Steps:

- Activation: Dissolve 2-hydroxy-5-isopropylbenzaldehyde (1.0 eq) in anhydrous DMF under N₂ atmosphere. Add K₂CO₃ (1.5 eq) and stir at 60°C for 30 minutes to generate the phenoxide anion.

- Alkylation: Dropwise add 1-bromopropane (1.2 eq) to the reaction mixture.
- Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor consumption of the phenol via TLC (Mobile phase: Hexane/EtOAc 8:2).
- Work-up: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.[1]
- Purification: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Synthetic Workflow Diagram



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Caption: Figure 1. Synthetic route from Thymol to **5-Isopropyl-2-propoxybenzaldehyde** via formylation and etherification.[1]

Reactivity & Functional Group Chemistry

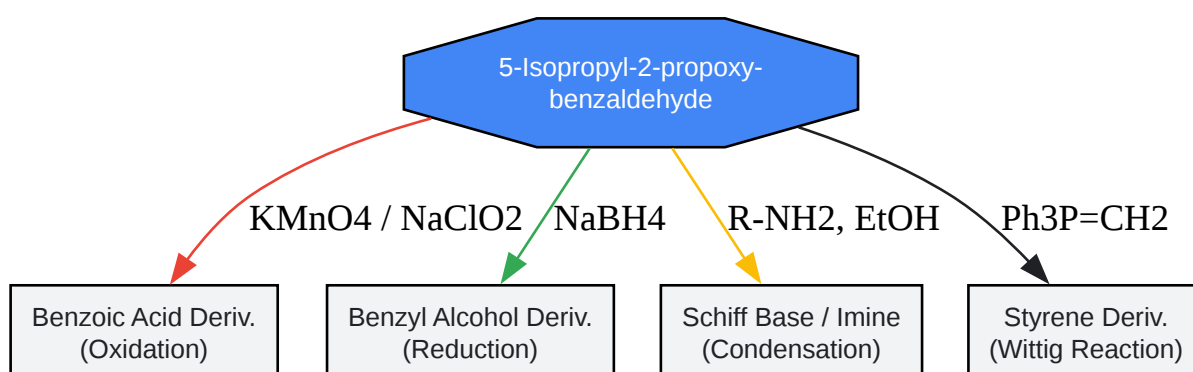
The aldehyde functionality at C-1 is the primary handle for chemical transformation.[1] The 2-propoxy group remains stable under most nucleophilic conditions but can be cleaved by strong Lewis acids (e.g., BBr_3).[1]

Key Reaction Classes

- Schiff Base Formation (Condensation):
 - Reaction: Aldehyde + Primary Amine
 $\text{Imine} + \text{H}_2\text{O}$. [1]
 - Application: Synthesis of biologically active ligands (antimicrobial, anticancer) and metal coordination complexes.[1] The isopropyl group adds solubility to the resulting complexes. [1]

- Oxidation:
 - Reaction: Aldehyde
Carboxylic Acid (using KMnO_4 or NaClO_2).^[1]
 - Product: 5-Isopropyl-2-propoxybenzoic acid.^[1]
- Reductive Amination:
 - Reaction: Aldehyde + Amine + $\text{NaBH}(\text{OAc})_3$
Secondary Amine.^[1]
 - Application: Generating pharmacophores for CNS targeting (mimicking neurotransmitter structures).^[1]
- Knoevenagel Condensation:
 - Reaction: Aldehyde + Active Methylene Compound (e.g., Malononitrile).^[1]
 - Application: Synthesis of cinnamic acid derivatives for UV filters or antioxidants.^[1]

Reactivity Network Diagram



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Caption: Figure 2.^[1] Divergent synthesis pathways utilizing the aldehyde core for functional diversification.

Applications in Drug Discovery & Material Science

Pharmaceutical Intermediates

- Antimicrobial Agents: Schiff bases derived from **5-isopropyl-2-propoxybenzaldehyde** have shown efficacy against Gram-positive bacteria (*S. aureus*) due to the lipophilic isopropyl group facilitating cell wall penetration [1].[1]
- Anti-inflammatory Scaffolds: The 2-alkoxy-5-alkylphenyl pharmacophore is structurally analogous to non-steroidal anti-inflammatory drug (NSAID) precursors.[1]
- Ion Channel Modulators: Lipophilic benzaldehydes are often explored as TRP channel modulators (e.g., TRPM8 agonists) due to their structural similarity to menthol and cooling agents.[1]

Material Science (Liquid Crystals)

Alkoxybenzaldehydes are classic mesogens.[1] The 2-propoxy chain provides the necessary flexibility, while the rigid benzene core allows for stacking.[1] Derivatives of this molecule are investigated for nematic liquid crystal phases used in optical displays.[1]

Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.[1]
- Hazard Statements:
 - H315: Causes skin irritation.[1][5]
 - H319: Causes serious eye irritation.[1][5]
 - H335: May cause respiratory irritation.[1][5]
- Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.[1]

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